5-Hydroxypyrimidine-2-carboxylic acid is an organic compound with the molecular formula C6H5NO3 and a molecular weight of 139.11 g/mol. It is characterized by a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a pyrimidine ring. This compound is often utilized as a synthetic intermediate in various
This compound exhibits various biological activities, including:
Several methods exist for synthesizing 5-hydroxypyrimidine-2-carboxylic acid, including:
5-Hydroxypyrimidine-2-carboxylic acid serves various purposes in different fields:
Research on the interactions of 5-hydroxypyrimidine-2-carboxylic acid with other compounds has revealed:
These studies highlight its relevance in pharmacology and biochemistry .
Several compounds share structural similarities with 5-hydroxypyrimidine-2-carboxylic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Hydroxypyrimidine-5-carboxylic Acid | C5H4N2O3 | Lacks the hydroxyl group at position 5 |
6-Hydroxypyridine-3-carboxylic Acid | C6H6N2O3 | Hydroxyl group at position 6; different biological activity |
Methyl 5-hydroxypyridine-2-carboxylate | C7H7NO3 | Ester derivative; used for different applications |
The unique combination of functional groups in 5-hydroxypyrimidine-2-carboxylic acid provides distinct chemical reactivity and biological properties compared to its analogs. Its specific position of substitution on the pyrimidine ring allows for tailored interactions in biological systems, making it a valuable compound in medicinal chemistry .